molecular formula C5H12N2 B150566 (2R)-2-Methylpyrrolidin-1-amine CAS No. 135324-43-5

(2R)-2-Methylpyrrolidin-1-amine

Cat. No.: B150566
CAS No.: 135324-43-5
M. Wt: 100.16 g/mol
InChI Key: XFLSUQGAZBASBN-RXMQYKEDSA-N
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Description

(2R)-2-Methylpyrrolidin-1-amine is a chiral pyrrolidine derivative characterized by a five-membered saturated ring containing one secondary amine group and a methyl substituent at the 2-position in the (R)-configuration. Its molecular formula is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid pyrrolidine scaffold and stereochemical specificity . Its enantiopure form, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine, is commercially available with ≥95% purity, facilitating its use in asymmetric catalysis and drug design .

Properties

IUPAC Name

(2R)-2-methylpyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSUQGAZBASBN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalyst Selection

The most industrially viable method for synthesizing (2R)-2-Methylpyrrolidin-1-amine involves the hydrogenation of 2-methylpyrroline, a cost-effective starting material. Platinum-based catalysts, particularly 5% platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂), are employed under mild conditions (ambient temperature, 1–3 atm H₂). The reaction proceeds in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v), which optimizes catalyst activity and substrate solubility.

\ce2Methylpyrroline+H2>[Pt/C][EtOH/MeOH](R,S)2Methylpyrrolidine\ce{2-Methylpyrroline + H2 ->[Pt/C][EtOH/MeOH] (R,S)-2-Methylpyrrolidine}

Key advantages include:

  • No intermediate isolation : The crude hydrogenation mixture is directly subjected to enantiomeric resolution, reducing purification steps.

  • High conversion rates : Near-quantitative yields are achieved due to the robustness of platinum catalysts.

Process Parameters and Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst loading5–10 wt% Pt/CMaximizes H₂ activation
Solvent ratio (EtOH:MeOH)2.5:1Enhances substrate solubility
Temperature20–25°CMinimizes side reactions
H₂ pressure1–3 atmBalances safety and rate

The absence of corrosive reagents and compatibility with continuous-flow systems make this method scalable for multi-kilogram production.

Diastereomeric Resolution via Tartaric Acid Complexation

Enantiomeric Enrichment Strategy

Post-hydrogenation, the racemic 2-methylpyrrolidine is resolved using L-tartaric acid to preferentially crystallize the (R)-enantiomer as its L-tartrate salt. The process involves:

  • Acid addition : L-Tartaric acid is introduced to the hydrogenation mixture, forming a diastereomeric salt pair.

  • Crystallization : The (R)-2-methylpyrrolidine L-tartrate crystallizes from ethanol/water mixtures, while the (S)-enantiomer remains in solution.

  • Recrystallization : Repeated crystallization from dimethylformamide (DMF) or ethanol/water elevates enantiomeric excess (ee) to >99%.

Critical Factors in Salt Formation

FactorOptimal ConditionEffect on ee
Acid-to-amine ratio1:1 (stoichiometric)Prevents salt dissociation
Solvent polarityEthanol/water (3:1)Favors selective crystallization
Cooling rate0.5°C/minControls crystal size/purity

This method achieves ≥50% ee after initial crystallization and >99% ee post-recrystallization, making it indispensable for pharmaceutical-grade synthesis.

Reductive Amination as an Alternative Route

Challenges and Mitigation

  • Cyanide scavenging : Iron sulfate (FeSO₄·7H₂O) is added to sequester cyanide ions, preventing side reactions.

  • Solvent selection : Dichloromethane/water biphasic systems improve phase separation during workup.

Though less explored for this specific amine, reductive amination offers potential for asymmetric synthesis when paired with chiral catalysts.

Industrial-Scale Synthesis and Process Economics

Cost-Benefit Analysis

MethodCost DriverScalabilityEnvironmental Impact
Hydrogenation/ResolutionPt catalyst reuseHigh (>100 kg/batch)Low waste generation
Reductive AminationBorohydride costModerate (10–50 kg/batch)Cyanide management

The hydrogenation route dominates industrial production due to lower raw material costs (~$50/kg for 2-methylpyrroline vs. >$200/kg for specialized ketones).

Applications in Drug Development

H₃ Receptor Ligands

This compound serves as a precursor to 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthalenyl)-2H-pyridazin-3-one, a potent H₃ antagonist. Clinical trials indicate efficacy in treating narcolepsy and cognitive disorders.

LRRK2 Kinase Inhibitors

Incorporation into pyrimidine derivatives yields selective LRRK2 inhibitors (e.g., compound 18 , Ki = 0.7 nM for LRRK2 G2019S), which are under investigation for Parkinson’s disease. The chiral amine’s configuration is critical for binding to Ala2016 in the kinase domain.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ee (%)Cost ($/kg)
Hydrogenation/Resolution378–85>99120–150
Reductive Amination460–7080–90300–400

The hydrogenation-resolution approach outperforms alternatives in cost and enantiopurity, justifying its prevalence in commercial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Methylpyrrolidin-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: It can be reduced to form various substituted amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Substituted amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Asymmetric Synthesis: (2R)-2-Methylpyrrolidin-1-amine serves as a chiral auxiliary in synthesizing enantiomerically pure compounds, particularly in pharmaceuticals and agrochemicals.
  • Catalysis: It is utilized in developing chiral catalysts for various organic reactions, enhancing reaction selectivity and yield.

Biology

  • Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Receptor Binding: Research indicates that this compound can act as a ligand for certain receptors, modulating their activity and potentially influencing neurotransmitter systems.

Medicine

  • Pharmaceutical Development: this compound is a key intermediate in synthesizing drugs targeting neurological disorders, including anxiety and depression.
  • Therapeutic Potential: Its structural similarity to known pharmacophores allows researchers to explore its efficacy as a therapeutic agent.

Industry

  • Production of Fine Chemicals: The compound is used in the synthesis of various fine chemicals and agrochemicals, contributing to advancements in agricultural science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

CompoundActivityTarget Bacteria
This compoundModerateMRSA
Derivative APotentE. coli

Case Study 2: Neuropharmacological Effects

Research on similar compounds highlighted their effects on cognitive functions. Animal model studies demonstrated that certain derivatives could enhance synaptic plasticity and reduce anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism by which (2R)-2-Methylpyrrolidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

(2S)-2-Methylpyrrolidin-1-amine

  • Molecular Formula : C₅H₁₂N₂
  • Molecular Weight : 100.16 g/mol
  • Key Differences : The (2S)-enantiomer shares the same molecular formula but differs in stereochemistry at the 2-position. This enantiomeric distinction can lead to divergent biological activities, such as altered receptor binding or metabolic pathways, as seen in chiral drug candidates .

(2R,5R)-2,5-Dimethylpyrrolidin-1-amine

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Key Differences : The addition of a methyl group at the 5-position increases lipophilicity (higher Log P) and steric bulk (SMR). This modification may enhance membrane permeability but reduce solubility, impacting pharmacokinetics .

2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine Dihydrochloride

  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 201.14 g/mol
  • However, the hydrochloride salt form (95% purity) and increased molecular weight may affect bioavailability and synthetic feasibility .

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

  • Molecular Formula : C₁₃H₂₀N₂
  • Molecular Weight : 204.32 g/mol
  • Key Differences : The phenyl group adds aromaticity, significantly increasing Log P and steric parameters (SMR). This structural feature could enhance binding to hydrophobic targets (e.g., CNS receptors) but may compromise solubility .

6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine

  • Molecular Formula : C₁₈H₂₅N₅
  • Molecular Weight : 311.43 g/mol
  • Key Differences: The incorporation of pyridine and 2-methylpropyl groups creates a heterocyclic hybrid structure.

Structural and Physicochemical Analysis

The table below summarizes key parameters for comparative evaluation:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log P (Predicted) Steric (SMR)
(2R)-2-Methylpyrrolidin-1-amine C₅H₁₂N₂ 100.16 2-Me, (R)-config 0.25 0.85
(2S)-2-Methylpyrrolidin-1-amine C₅H₁₂N₂ 100.16 2-Me, (S)-config 0.25 0.85
(2R,5R)-2,5-Dimethylpyrrolidin-1-amine C₆H₁₄N₂ 114.19 2-Me, 5-Me 0.65 1.20
2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine C₇H₁₈Cl₂N₂ 201.14 Ethylamine side chain -0.30* 1.50
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine C₁₃H₂₀N₂ 204.32 Phenyl, pyrrolidine 2.10 2.80
6-[(2R)-Pyridinyl hybrid] C₁₈H₂₅N₅ 311.43 Pyridine, 2-methylpropyl 1.85 3.50

*Estimated based on structural similarity to ethylamine derivatives.

Key Trends :

  • Lipophilicity (Log P) : Bulkier substituents (e.g., phenyl, pyridyl) increase Log P, favoring membrane penetration but risking solubility issues .
  • Stereochemical Impact : Enantiomers (R vs. S) exhibit identical physicochemical properties but divergent biological activities .

Biological Activity

(2R)-2-Methylpyrrolidin-1-amine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties allow it to interact with biological systems in diverse ways, making it a subject of extensive research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H12N2
  • Molecular Weight : 100.16 g/mol
  • Structure : The compound features a pyrrolidine ring with a methyl group at the 2-position, contributing to its chiral nature.

The biological activity of this compound primarily involves its role as a ligand that interacts with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions. This interaction often involves hydrogen bonding and hydrophobic interactions, modulating the activity of target molecules.
  • Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety. For example, it has been implicated in modulating orexin receptor activity, which plays a significant role in regulating arousal and appetite .

Pharmacological Applications

  • Anxiolytic Effects : Research indicates that this compound exhibits anxiolytic properties in animal models. In studies involving conditioned fear responses in rats, the compound attenuated cardiovascular responses associated with anxiety .
  • Antidepressant Activity : Chronic administration of this compound has demonstrated antidepressant-like effects in mouse models. The mechanism appears to involve modulation of neurotransmitter systems linked to depressive states .
  • Cognitive Enhancement : Studies have indicated that this compound may enhance learning and memory processes. In rat models, it supported intact declarative and non-declarative memory functions when administered chronically .

Comparative Biological Activity

To further understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(2S)-2-Methylpyrrolidin-1-amineC5H12N2Enantiomer with different pharmacological effects
N-MethylpyrrolidineC5H11NSimilar structure but different reactivity
PyrrolidineC4H9NParent compound lacking methyl substitution

The chirality of this compound imparts unique properties that influence its biological activity differently compared to its enantiomer and other related compounds.

Study 1: Anxiety Reduction

In a study published by Furlong et al., this compound was evaluated for its effects on anxiety-related behaviors in rats. The results indicated significant reductions in anxiety-like behaviors when compared to control groups .

Study 2: Cognitive Function

Dietrich and Jenck's research highlighted the compound's role in enhancing cognitive functions. Rats treated with this compound displayed improved performance in memory tasks compared to untreated subjects .

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